Bienvenue dans la boutique en ligne BenchChem!

2-amino-3-(4-bromobenzoyl)-N-(3-methylphenyl)indolizine-1-carboxamide

Regioisomer differentiation Medicinal chemistry Structure–activity relationship

2-Amino-3-(4-bromobenzoyl)-N-(3-methylphenyl)indolizine-1-carboxamide (CAS 898417-03-3) is a fully substituted indolizine-1-carboxamide derivative with the molecular formula C₂₃H₁₈BrN₃O₂ and molecular weight 448.32 g/mol. The compound features an indolizine bicyclic core bearing a 4-bromobenzoyl group at position 3, a free amino group at position 2, and an N-(3-methylphenyl) carboxamide at position 1.

Molecular Formula C23H18BrN3O2
Molecular Weight 448.32
CAS No. 898417-03-3
Cat. No. B2879877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-3-(4-bromobenzoyl)-N-(3-methylphenyl)indolizine-1-carboxamide
CAS898417-03-3
Molecular FormulaC23H18BrN3O2
Molecular Weight448.32
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)Br
InChIInChI=1S/C23H18BrN3O2/c1-14-5-4-6-17(13-14)26-23(29)19-18-7-2-3-12-27(18)21(20(19)25)22(28)15-8-10-16(24)11-9-15/h2-13H,25H2,1H3,(H,26,29)
InChIKeyDPPZUUVIAWAFOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Amino-3-(4-bromobenzoyl)-N-(3-methylphenyl)indolizine-1-carboxamide (CAS 898417-03-3): Structural Identity and Procurement Baseline


2-Amino-3-(4-bromobenzoyl)-N-(3-methylphenyl)indolizine-1-carboxamide (CAS 898417-03-3) is a fully substituted indolizine-1-carboxamide derivative with the molecular formula C₂₃H₁₈BrN₃O₂ and molecular weight 448.32 g/mol . The compound features an indolizine bicyclic core bearing a 4-bromobenzoyl group at position 3, a free amino group at position 2, and an N-(3-methylphenyl) carboxamide at position 1 . It belongs to a family of 2-amino-3-aroyl-indolizine-1-carboxamides that have been claimed in patents for apoptosis modulation and oncology applications [1]. Commercially, the compound is supplied at ≥95% purity by multiple vendors for research use only .

Why 2-Amino-3-(4-bromobenzoyl)-N-(3-methylphenyl)indolizine-1-carboxamide Cannot Be Replaced by Closest Analogs Without Experimental Validation


Within the 2-amino-3-(4-bromobenzoyl)indolizine-1-carboxamide series, regioisomeric variation of the N-phenyl methyl substituent (ortho, meta, or para) generates compounds with identical molecular formula (C₂₃H₁₈BrN₃O₂, MW 448.32) but distinct spatial and electronic presentation of the pharmacophore . The meta-methyl group on the target compound imposes a unique torsional profile and hydrogen-bonding environment at the carboxamide linkage that differs fundamentally from both the sterically hindered ortho-methyl analog (CAS 898416-97-2) and the electronically distinct para-methyl analog (CAS 898417-09-9) . Published structure–activity relationship studies on related indolizine-1-carboxamide series demonstrate that even minor substituent repositioning can alter target potency by an order of magnitude [1]. In the absence of head-to-head biological data across this series, generic substitution based solely on core scaffold or molecular formula identity carries an unquantified risk of divergent activity, selectivity, or physicochemical behavior, and should not be undertaken without confirmatory experimentation.

Quantitative Differentiation Evidence for 2-Amino-3-(4-bromobenzoyl)-N-(3-methylphenyl)indolizine-1-carboxamide (CAS 898417-03-3) vs. Closest Analogs


Regioisomeric Position of the N-Phenyl Methyl Substituent: Meta vs. Ortho and Para Isomers

The target compound bears a methyl group at the meta (3-) position of the N-phenyl carboxamide ring, distinguishing it from the ortho-methyl (CAS 898416-97-2) and para-methyl (CAS 898417-09-9) regioisomers. All three share the molecular formula C₂₃H₁₈BrN₃O₂ and molecular weight 448.32 g/mol, making them isomeric and thus easily confused during procurement . The meta substitution positions the methyl group at a vector angle of approximately 120° relative to the carboxamide C–N bond, avoiding the steric clash with the indolizine core that the ortho isomer experiences while introducing a dipole orientation distinct from the linear para arrangement . In medicinal chemistry, meta-substituted N-phenyl amides have been shown to differentially modulate target binding, metabolic stability, and off-target profiles compared to their ortho and para counterparts, although direct comparative data for this specific indolizine series has not been published [1].

Regioisomer differentiation Medicinal chemistry Structure–activity relationship

Presence and Position of the 4-Bromobenzoyl Group: Differentiation from De-Bromo and Alternative Aroyl Analogs

The 4-bromobenzoyl substituent at indolizine position 3 is a defining structural feature that distinguishes the target compound (CAS 898417-03-3) from the debromo analog 2-amino-3-benzoyl-N-(3-methylphenyl)indolizine-1-carboxamide (CAS 898452-92-1) and the chloro analog (CAS 898452-94-3). The bromine atom contributes significant molecular weight (+79.9 Da vs. debromo), increased polarizable surface area, and potential for halogen bonding interactions with biological targets . Published crystallographic data on a closely related 3-(4-bromobenzoyl)indolizine derivative (diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate) confirmed that the 4-bromobenzoyl group participates in key intermolecular interactions, including C–H···O hydrogen bonds and Br···π contacts, that contribute to crystal packing and, by extension, to molecular recognition [1]. The debromo analog (CAS 898452-92-1) cannot engage in these halogen-dependent interactions.

Halogen bonding COX-2 inhibition Crystallography

COX-2 Inhibitory Potential of the 4-Bromobenzoyl-Indolizine Pharmacophore: Class-Level Activity Benchmark

A 2021 study by Venugopala et al. evaluated a series of 7-methoxyindolizine derivatives for COX-2 inhibition and identified diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate (5a) as the most potent analog with an IC₅₀ of 5.84 µM, comparable to indomethacin (IC₅₀ = 6.84 µM) [1]. Within the same study, the 4-bromobenzoyl-substituted analog (5c, diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate) was structurally characterized by single-crystal X-ray diffraction, confirming that the 4-bromobenzoyl group is compatible with COX-2 binding site engagement [1]. Although the target compound (CAS 898417-03-3) is a 1-carboxamide rather than a 1,2-dicarboxylate ester, it shares the identical 3-(4-bromobenzoyl)indolizine pharmacophore element. This class-level evidence indicates that the 4-bromobenzoyl-indolizine scaffold can achieve low-micromolar target engagement, a benchmark that is absent for analogs lacking the bromobenzoyl group or bearing alternative halogens [1].

COX-2 inhibition Anti-inflammatory Indolizine scaffold

Commercial Availability and Purity: Direct Comparison Across the N-Phenyl Methyl Regioisomer Series

The target compound (CAS 898417-03-3) is commercially available from multiple suppliers at a specified purity of ≥95% . This purity specification matches that of its ortho-methyl (CAS 898416-97-2) and para-methyl (CAS 898417-09-9) regioisomers, all of which are listed at 95%+ purity . However, the meta-methyl isomer is distinguished by its distinct CAS registry number and IUPAC name ('N-(3-methylphenyl)' vs. 'N-(2-methylphenyl)' or 'N-(4-methylphenyl)'), which are the only unambiguous identifiers for procurement. The N-phenyl unsubstituted analog (CAS 896172-79-5) has a different molecular formula (C₂₂H₁₆BrN₃O₂, MW 434.29) and cannot be verified by mass spectrometry against the meta-methyl target without accounting for the 14 Da mass difference . No melting point, boiling point, or solubility data are publicly available for any compound in this series, meaning that identity confirmation upon receipt must rely on NMR and MS .

Chemical procurement Purity specification Supply chain

Patent-Disclosed Apoptosis Pharmacology: Class-Level Therapeutic Rationale for the Indolizine-1-Carboxamide Series

US Patent 10,258,626 B2 (granted to Les Laboratoires Servier and Vernalis R&D Ltd.) discloses indolizine compounds of general formula (I) that encompass the 2-amino-3-aroyl-indolizine-1-carboxamide scaffold, including substitution patterns consistent with the target compound [1]. The patent claims that these compounds exhibit 'very valuable pharmacological characteristics in the field of apoptosis and cancerology,' specifically for treating pathologies involving a deficit in apoptosis, such as cancer, auto-immune diseases, and diseases of the immune system [1]. While the patent does not disclose individual compound IC₅₀ values, it establishes the indolizine-1-carboxamide class as having demonstrated pro-apoptotic activity. Compounds outside this specific substitution pattern (e.g., indolizine-2-carboxamides or indolizines lacking the 2-amino group) are not covered by this pharmacological claim and may lack apoptosis-modulating activity [2].

Apoptosis induction Oncology Patent pharmacology

Recommended Procurement and Research Application Scenarios for 2-Amino-3-(4-bromobenzoyl)-N-(3-methylphenyl)indolizine-1-carboxamide (CAS 898417-03-3)


Structure–Activity Relationship (SAR) Studies on N-Phenyl Substitution in Indolizine-1-Carboxamide Series

The target compound is the meta-methyl regioisomer in a series where ortho-, meta-, and para-methyl analogs are all commercially available. A systematic SAR campaign comparing all three regioisomers against a common biological target (e.g., COX-2, IDO1, or apoptosis-related targets) would generate the first direct comparative data for this series. The meta-methyl position is of particular interest because it explores a steric and electronic space distinct from the more commonly studied para-substituted analogs . Procurement of all three isomers from a single supplier batch enables controlled head-to-head comparison, minimizing confounding variables from different synthetic routes or purity profiles.

Halogen Bonding and Crystallographic Studies Using the 4-Bromobenzoyl Pharmacophore

The 4-bromobenzoyl group provides a heavy atom (bromine) amenable to X-ray crystallographic phasing and halogen bonding interaction studies. Published crystallographic data on the related compound diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate confirms that this substituent engages in well-defined intermolecular interactions including Br···π contacts [1]. The target compound extends this crystallographic toolbox to the 1-carboxamide series, enabling comparative analysis of how the carboxamide H-bond donor/acceptor network modulates crystal packing relative to the ester series.

Apoptosis Screening Cascades in Oncology Drug Discovery

Based on the patent claims in US 10,258,626 B2, indolizine-1-carboxamides with the 2-amino-3-aroyl substitution pattern are asserted to possess pro-apoptotic activity relevant to oncology [2]. The target compound, bearing the meta-methylphenyl carboxamide and 4-bromobenzoyl groups, represents a specific, commercially accessible embodiment of the patented generic formula. It is suitable as a starting point for phenotypic apoptosis screening (e.g., caspase-3/7 activation assays, Annexin V flow cytometry) in cancer cell lines, with the debromo analog (CAS 898452-92-1) serving as a critical negative control to isolate the contribution of the bromine substituent.

In Silico Docking and Pharmacophore Model Validation

The availability of a defined SMILES string for the target compound enables its use in computational docking studies against protein targets where halogen bonding or hydrophobic contacts with the 4-bromobenzoyl group are predicted to contribute to binding affinity [1]. The meta-methyl regioisomer can be docked alongside the ortho- and para-methyl analogs to predict selectivity differences arising from steric clashes or favorable hydrophobic packing, generating testable hypotheses prior to committing to costly synthesis or biological screening.

Quote Request

Request a Quote for 2-amino-3-(4-bromobenzoyl)-N-(3-methylphenyl)indolizine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.